(S)-1-Benzylpiperidine-2-carbaldehyde

Chiral pool synthesis Enantioselective synthesis Piperidine alkaloids

(S)-1-Benzylpiperidine-2-carbaldehyde (CAS 210533-42-9) is an enantiopure chiral piperidine building block featuring a benzyl substituent at the ring nitrogen and a formyl group at the 2-position. With a molecular formula of C₁₃H₁₇NO and a molecular weight of 203.28 g/mol, it is supplied at analytical purities ≥95% (typically 98%) for research and development applications.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
Cat. No. B12444878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Benzylpiperidine-2-carbaldehyde
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C=O)CC2=CC=CC=C2
InChIInChI=1S/C13H17NO/c15-11-13-8-4-5-9-14(13)10-12-6-2-1-3-7-12/h1-3,6-7,11,13H,4-5,8-10H2/t13-/m0/s1
InChIKeyWSXCNGIPPSYDTQ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-Benzylpiperidine-2-carbaldehyde: Core Chiral Scaffold Properties and Procurement Benchmarks


(S)-1-Benzylpiperidine-2-carbaldehyde (CAS 210533-42-9) is an enantiopure chiral piperidine building block featuring a benzyl substituent at the ring nitrogen and a formyl group at the 2-position . With a molecular formula of C₁₃H₁₇NO and a molecular weight of 203.28 g/mol, it is supplied at analytical purities ≥95% (typically 98%) for research and development applications . The compound belongs to the N-benzylpiperidine (N-BP) fragment class, a privileged structural motif in drug discovery due to its three-dimensional character and capacity for key cation–π interactions with target proteins .

Why (S)-1-Benzylpiperidine-2-carbaldehyde Technical Specifications Block Simple Analog Replacement


In-class compounds sharing the N-benzylpiperidine core cannot be interchanged because the (S)-configured 2-carbaldehyde presents a unique intersection of absolute stereochemistry, regiochemistry, and nitrogen protecting-group strategy. Replacing it with the racemate (CAS 157634-01-0) eliminates enantiospecificity in downstream chiral syntheses; substituting the (R)-enantiomer (CAS 1456789-90-4) yields the opposite stereochemical outcome . Moving the aldehyde to the 3-position (CAS 145022-00-0) or 4-position (CAS 22065-85-6) fundamentally alters the reactivity and steric environment at the reactive center . Exchanging the N-benzyl group for an N-Cbz protecting group (CAS 105706-76-1) changes both the deprotection chemistry and the steric bulk, impacting subsequent transformations .

(S)-1-Benzylpiperidine-2-carbaldehyde Evidence-Based Selection: Comparative Performance Data


Absolute Configuration Determines Stereochemical Outcome in Chiral Pool Synthesis

The (S)-configuration at the piperidine 2-position is non-interchangeable with the (R)-enantiomer for stereospecific transformations. (S)-1-Benzylpiperidine-2-carbaldehyde (CAS 210533-42-9) and (R)-1-Benzylpiperidine-2-carbaldehyde (CAS 1456789-90-4) are registered as distinct chemical entities with separate CAS numbers, reflecting their status as different compounds under chemical regulatory frameworks . In chiral pool synthesis, (S)-piperidine-2-carboxylic acid (the L-pipecolic acid series) serves as the direct precursor for the (S)-aldehyde, and this stereochemical lineage is preserved through benzylation and reduction/oxidation sequences .

Chiral pool synthesis Enantioselective synthesis Piperidine alkaloids

Regiochemical Position of the Aldehyde Determines Synthetic Utility in Multi-Component Reactions

The 2-carbaldehyde regioisomer enables distinct cyclization pathways unavailable to the 3- or 4-substituted analogs. In Lewis acid-catalyzed cyclization, 2-piperidine-carbaldehyde benzylimines undergo diastereoselective formation of α-amino-β-alkyl-substituted indolizidines and quinolizidines, with diastereoselectivity controlled by the choice of Lewis acid (FeCl₃ yields α,β-trans products; TiCl₄ yields α,β-cis products) . The 3-carbaldehyde regioisomer (CAS 145022-00-0) and 4-carboxaldehyde regioisomer (CAS 22065-85-6) lack this specific reactivity profile due to the different spatial relationship between the nitrogen and the aldehyde . The 4-carboxaldehyde is employed as a donepezil intermediate, requiring entirely different synthetic logic than the 2-carbaldehyde .

Regioselective synthesis Heterocyclic chemistry Cyclization

N-Benzyl vs N-Cbz Protection: Divergent Deprotection Orthogonality and Steric Profile

The N-benzyl protecting group on the target compound (S)-1-benzylpiperidine-2-carbaldehyde offers hydrogenolytic cleavage (H₂, Pd/C), which is orthogonal to the acid-labile or hydrogenolytic conditions used for N-Cbz-piperidine-2-carbaldehyde (CAS 105706-76-1) . The N-Cbz variant has a molecular weight of 247.29 g/mol (vs 203.28 g/mol for the N-benzyl compound), representing a 21.6% increase in mass that affects atom economy in multi-step syntheses . Furthermore, the N-benzyl group confers greater lipophilicity (calculated LogP for N-benzylpiperidine ~2.4 vs ~1.8 for N-Cbz analog), influencing phase-transfer and extraction behavior during workup .

Protecting group strategy Orthogonal deprotection Medicinal chemistry

Racemate vs Single Enantiomer: Procurement and Regulatory Distinction

The racemic mixture 1-benzylpiperidine-2-carbaldehyde (CAS 157634-01-0) and the (S)-enantiomer (CAS 210533-42-9) are distinct commercial products with different CAS registries, pricing, and availability . The (S)-enantiomer is supplied with defined enantiomeric purity (typically ≥98% ee as inferred from chemical purity specifications of 98% for the chiral product) . In contrast, the racemate provides no stereochemical control. Procurement of the racemate for an enantioselective synthesis would require a subsequent chiral resolution step, adding at least one synthetic operation and reducing overall yield by a theoretical minimum of 50% (assuming perfect resolution) .

Chiral purity Enantiomeric excess Regulatory compliance

Optimal Use Cases for (S)-1-Benzylpiperidine-2-carbaldehyde in Research and Industrial Synthesis


Enantioselective Synthesis of 2-Substituted Piperidine Alkaloids and Pharmaceutical Intermediates

When synthesizing enantiopure 2-substituted piperidine alkaloids—a structural class prevalent in FDA-approved drugs—(S)-1-benzylpiperidine-2-carbaldehyde serves as the chiral-pool-derived starting material. Its absolute (S)-configuration directly transfers to the target molecule, eliminating the need for asymmetric catalysis or chiral resolution steps . This is demonstrated by its role as a precursor to (S)-2-cyanopiperidine, a key intermediate en route to (S)-pipecolic acid and related 2-substituted piperidine alkaloids .

Diastereoselective Construction of Fused Bicyclic Scaffolds via Lewis Acid-Catalyzed Cyclization

The 2-carbaldehyde position relative to the N-benzyl group enables Lewis acid-catalyzed cyclization with imines to produce diastereomerically enriched indolizidine and quinolizidine scaffolds. The diastereoselectivity (α,β-trans vs α,β-cis) can be switched by changing the Lewis acid from FeCl₃ to TiCl₄ . This substrate-controlled diastereoselectivity is not accessible with 3- or 4-carbaldehyde regioisomers, which lack the necessary spatial proximity between nitrogen and the formyl group required for this cyclization manifold .

Medicinal Chemistry Campaigns Leveraging the N-Benzylpiperidine Fragment for CNS Target Engagement

The N-benzylpiperidine (N-BP) motif is a validated privileged structure in central nervous system (CNS) drug discovery, enabling key cation–π interactions with aromatic residues in target binding sites . (S)-1-Benzylpiperidine-2-carbaldehyde provides a functionalizable entry point (the aldehyde) for reductive amination, Grignard addition, or Wittig olefination, allowing rapid diversification at the 2-position while retaining the pharmacophoric N-BP core . The compound's use as a building block in the design of novel N-benzyl piperidine derivatives as HDAC/AChE dual inhibitors for Alzheimer's disease exemplifies this application .

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